

FT-IR Analysis of Carbonate Coordination in Diholmium Tricarbonate: A Comparative Guide

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Compound of Interest

Compound Name: *Diholmium tricarbonate*

Cat. No.: *B15348341*

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This guide provides a comparative analysis of the carbonate coordination in **diholmium tricarbonate** using Fourier-Transform Infrared (FT-IR) spectroscopy. It offers a detailed experimental protocol, a comparison with alternative carbonate compounds, and a visual representation of carbonate coordination modes to aid in the interpretation of spectral data.

Comparison of Carbonate Coordination Modes by FT-IR Spectroscopy

The coordination of the carbonate ion to a metal center can be identified by characteristic shifts in its vibrational frequencies in the FT-IR spectrum. The free carbonate ion (D_{3h} symmetry) has four fundamental vibrational modes, of which ν_1 (symmetric stretch) is IR inactive, ν_2 (out-of-plane bend) is active, ν_3 (asymmetric stretch) is active and degenerate, and ν_4 (in-plane bend) is active and degenerate. Upon coordination to a metal ion, the symmetry of the carbonate group is lowered, leading to the ν_1 mode becoming IR active and the splitting of the degenerate ν_3 and ν_4 modes. The magnitude of the splitting of the ν_3 mode ($\Delta\nu_3$) is particularly useful in distinguishing between different coordination modes.

Diholmium tricarbonate is structurally related to the mineral tengerite. The FT-IR spectrum of tengerite-type rare earth carbonates, including holmium carbonate, reveals the presence of two non-equivalent carbonate groups, consistent with both bidentate and unidentate coordination.

[1]

Below is a comparison of the typical FT-IR vibrational frequencies for different carbonate coordination modes.

Vibrational Mode	Free Carbonate Ion (cm-1)	Unidentate (Monodentate) (cm-1)	Bidentate (Chelating) (cm-1)	Bridging (Bidentate) (cm-1)	Tengerite-(Y) (Y ₂ (CO ₃) ₃ ·2·3H ₂ O) (cm-1) ^[2]
v3 (asymmetric stretch)	~1415	vas(COO) ~1530-1470 vs(C-O) ~1370-1300	vas(COO) ~1590-1520 vs(C-O) ~1300-1250	vas(COO) ~1600-1500 vs(C-O) ~1300-1200	1515, 1475, 1418
v1 (symmetric stretch)	~1063 (IR inactive)	~1080-1040	~1040-1020	~1090-1000	1085, 1062
v2 (out-of-plane bend)	~879	~860-840	~850-830	~870-800	865, 840
v4 (in-plane bend)	~680	~720-680	~700-670	~750-680	765, 715, 689
Δv3 = vas(COO) - vs(C-O)	-	~100-200	~250-320	>300	40, 57, 157

Note: The v3 splitting in Tengerite-(Y) is more complex due to the presence of multiple non-equivalent carbonate sites.

Experimental Protocol: Solid-State FT-IR Analysis using the KBr Pellet Method

This protocol outlines the steps for preparing a solid sample of **diholmium tricarbonate** for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

- **Diholmium tricarbonate** sample

- FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.
- Agate mortar and pestle
- Spatula
- Pellet press with a die set (e.g., 13 mm)
- Vacuum pump
- FT-IR spectrometer
- Sample holder for pellets

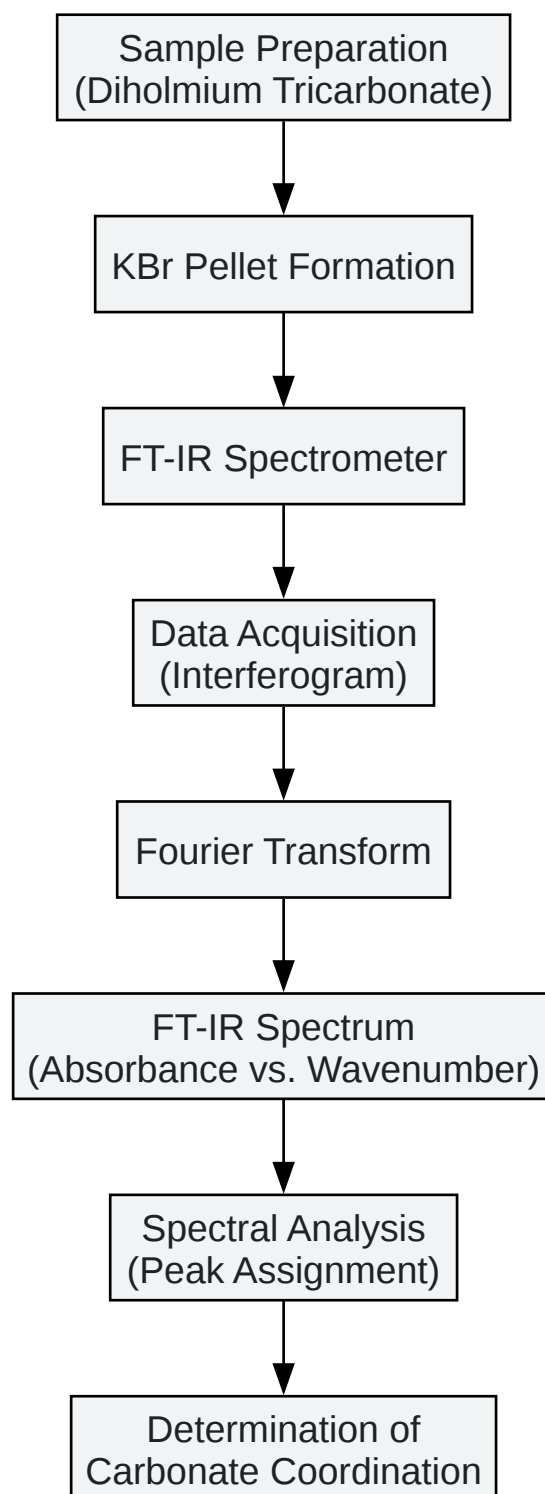
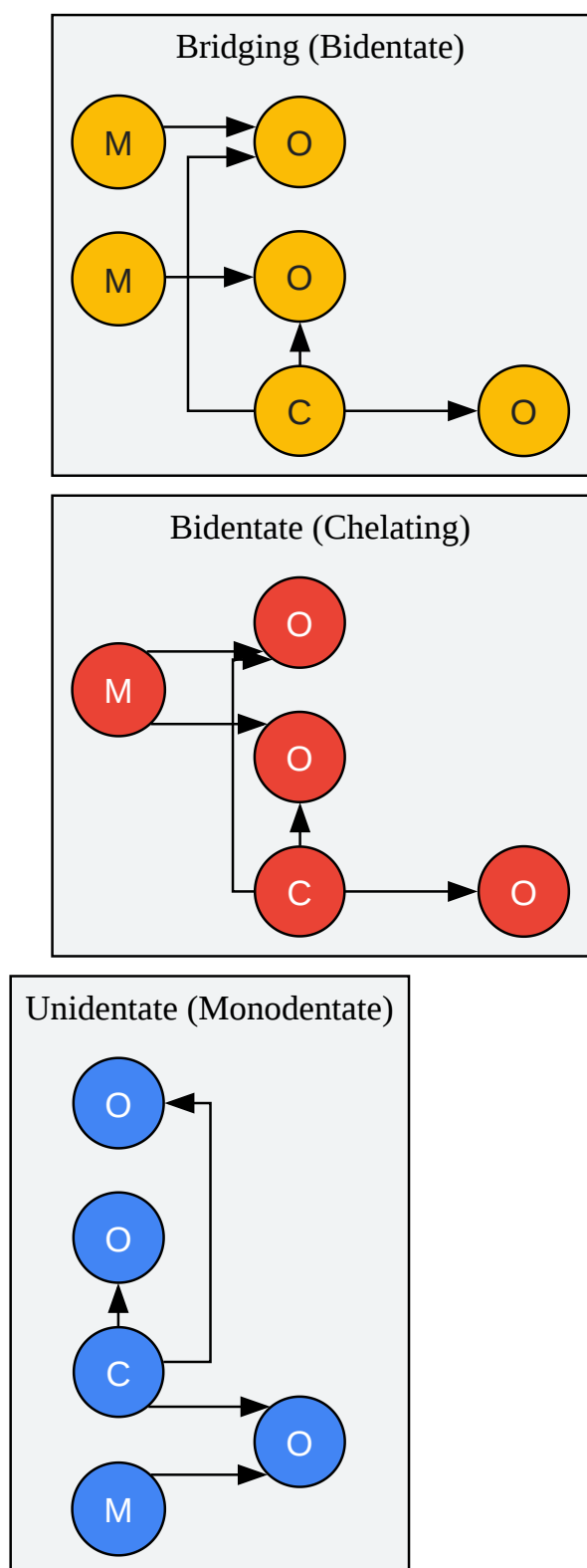
Procedure:

- Sample Grinding: Weigh approximately 1-2 mg of the **diholmium tricarbonat**e sample and 150-200 mg of dry FT-IR grade KBr.
- Mixing: Add the KBr to the agate mortar and grind it to a fine powder. Add the **diholmium tricarbonat**e sample to the mortar.
- Homogenization: Gently grind and mix the sample and KBr together for 3-5 minutes until a uniform, fine powder is obtained. Scrape the mixture from the sides of the mortar with a spatula to ensure homogeneity.
- Pellet Die Assembly: Assemble the pellet die according to the manufacturer's instructions.
- Loading the Die: Transfer the powdered mixture into the die barrel, ensuring an even distribution.
- Pressing the Pellet: Place the die in the hydraulic press. Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for about 2-5 minutes. For translucent pellets, it is often beneficial to apply a vacuum to the die during pressing to remove trapped air.

- Pellet Removal: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be translucent or transparent.
- FT-IR Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Collect the FT-IR spectrum over the desired range (e.g., 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet or the empty sample compartment should be collected prior to scanning the sample.

Visualization of Carbonate Coordination Modes

The following diagrams illustrate the common coordination modes of the carbonate ion with a metal center (M).



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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com